

Chlorotriethylsilane: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Chlorotriethylsilane

Cat. No.: B140506

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CAS Number: 994-30-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Chlorotriethylsilane** (TESCI). It covers its chemical properties, applications in organic synthesis—particularly as a protecting group—detailed experimental protocols, and essential safety information.

Chemical and Physical Properties

Chlorotriethylsilane is a colorless liquid organosilicon compound widely utilized for its reactivity as a silylating agent.^[1] Its key properties are summarized below, providing a quick reference for experimental planning and execution.

Property	Value	Source
CAS Number	994-30-9	[2][3][4]
Molecular Formula	C ₆ H ₁₅ ClSi	[2]
Molecular Weight	150.72 g/mol	
Appearance	Colorless liquid	
Density	0.898 g/mL at 25 °C	
Boiling Point	142-144 °C	
Melting Point	-50 °C	
Flash Point	30 °C (86 °F)	
Refractive Index (n _{20/D})	1.43	
Solubility	Soluble in most aprotic organic solvents. Reacts with water and other protic solvents.	

Core Applications in Research and Development

Chlorotriethylsilane is a versatile reagent in modern organic synthesis, primarily valued for two key functions: as a robust protecting agent for sensitive functional groups and as a Lewis acid catalyst.

Protection of Alcohols

The most prominent application of **Chlorotriethylsilane** in pharmaceutical and complex molecule synthesis is the protection of hydroxyl groups. It reacts with alcohols to form triethylsilyl (TES) ethers, which are significantly more stable than the corresponding trimethylsilyl (TMS) ethers but can be cleaved under conditions that leave more robust silyl ethers, like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, intact.

This differential stability is crucial for selective deprotection strategies in multi-step syntheses. The triethylsilyl group effectively masks the acidic proton of the alcohol, preventing unwanted side reactions while other transformations are carried out on the molecule.

Lewis Acid Catalysis and Other Applications

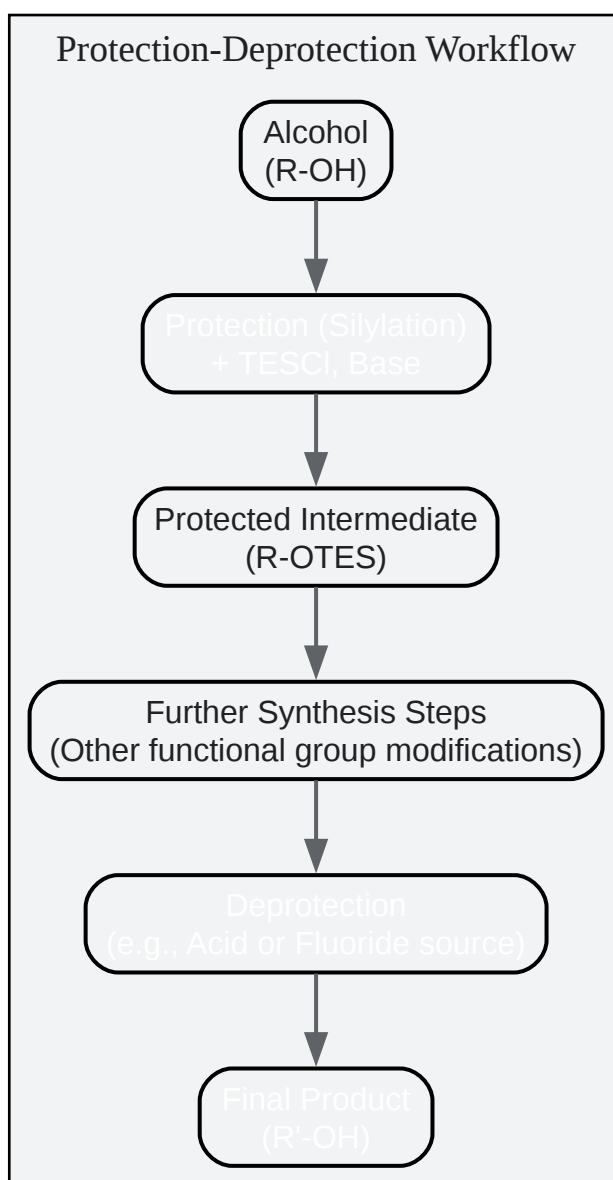
Beyond its role in protection chemistry, **Chlorotriethylsilane** can function as a Lewis acid catalyst to facilitate a variety of chemical reactions. It is also employed in the production of silicone polymers, resins, and as a surface modification agent to enhance hydrophobicity.

Experimental Protocols and Workflows

Detailed methodologies are critical for reproducible results. The following sections provide established protocols for the protection of alcohols using **Chlorotriethylsilane** and the subsequent deprotection of the resulting triethylsilyl ether.

Logical Workflow for Alcohol Protection and Deprotection

The strategic use of **Chlorotriethylsilane** as part of a protection/deprotection sequence is a fundamental workflow in multi-step organic synthesis. The process allows for the selective modification of a molecule while a sensitive alcohol functionality is temporarily masked.



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Caption: General workflow for the protection of an alcohol as a TES ether to perform other synthetic steps, followed by deprotection.

Protocol 1: Protection of a Primary Alcohol with Chlorotriethylsilane

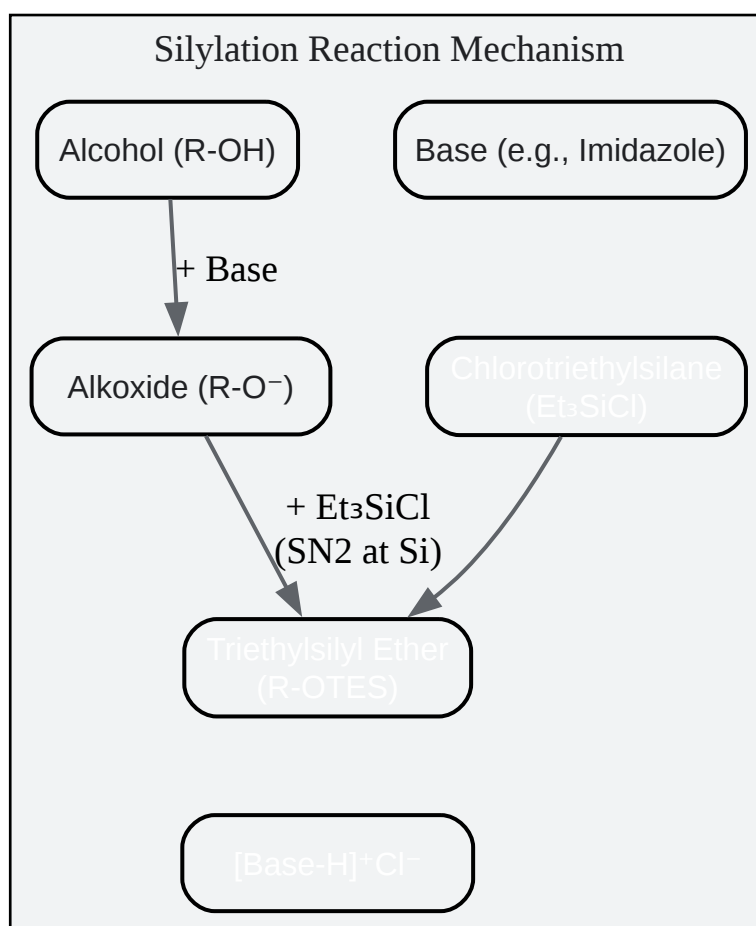
This procedure describes the formation of a triethylsilyl ether from a primary alcohol using **Chlorotriethylsilane** and a base like imidazole or pyridine.

Materials:

- Alcohol (1.0 eq)
- **Chlorotriethylsilane** (TESCl) (1.2 eq)
- Imidazole (2.0 eq) or Pyridine
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Saturated aqueous Sodium Chloride (brine) solution

Procedure:

- Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous DCM.
- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add **Chlorotriethylsilane** (1.2 eq) to the reaction mixture dropwise.
- Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
- Wash the combined organic layers sequentially with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel if necessary.



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Caption: The reaction mechanism for the base-promoted silylation of an alcohol with **Chlorotriethylsilane**.

Protocol 2: Deprotection of a Triethylsilyl Ether

Triethylsilyl ethers can be cleaved under various conditions. An efficient and selective method utilizes formic acid in methanol, which can leave more robust silyl ethers like TBDMS unaffected.

Materials:

- TES-protected alcohol (1.0 eq)
- Methanol (MeOH)

- Formic acid (5-10% solution in Methanol)

Procedure:

- Dissolve the TES-protected compound (1.0 eq) in methanol (e.g., 10 mL for ~0.6 mmol of substrate).
- Stir the solution at 5-10 °C for 5 minutes.
- Add a 10% solution of formic acid in methanol dropwise to the reaction mixture.
- After the addition is complete, remove the cooling bath and stir the mixture vigorously at room temperature for 1-2 hours.
- Monitor the deprotection progress using TLC.
- Once the reaction is complete, neutralize the mixture carefully with a saturated NaHCO_3 solution.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate to yield the deprotected alcohol.
- Purify further by chromatography if needed.

Safety and Handling

Chlorotriethylsilane is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

- Hazards: The compound is a flammable liquid and vapor. It reacts violently with water, releasing hydrogen chloride gas. It causes severe skin burns and eye damage. It is also toxic if swallowed or inhaled.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
- **Storage:** Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed under an inert atmosphere to protect from moisture.
- **Incompatible Materials:** Avoid contact with water, strong acids, strong bases, alcohols, and strong oxidizing agents.
- **Spills:** In case of a spill, remove all sources of ignition. Absorb the spillage with an inert, non-combustible material and dispose of it as hazardous waste. Do not use water to clean up spills.

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